2,4-Dibromothiazole

描述

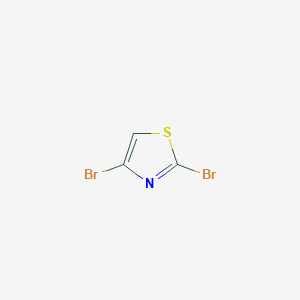

2,4-Dibromothiazole (CAS 4175-77-3) is a brominated heterocyclic compound featuring a thiazole ring substituted with bromine atoms at the 2- and 4-positions. It is synthesized via bromination of 2,4-diethylthiazole using reagents like N-bromosuccinimide (NBS) or via treatment of thiazolidine-2,4-dione with P₂O₅ and Bu₄NBr in toluene . The compound exhibits moderate yields (~49%) and is characterized by X-ray crystallography, revealing planar molecular geometry with disorder in crystal lattices due to the dominance of bromine atoms . Its applications span pharmaceutical intermediates, agrochemicals, and materials science, particularly in palladium-catalyzed cross-coupling reactions to construct bisthiazoles and other derivatives .

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Dibromothiazole can be synthesized through various methods. One common approach involves the bromination of thiazole derivatives. For instance, the bromination of thiazolidine-2,4-dione with phosphorus oxybromide (POBr3) yields this compound . Another method involves the reaction of thiazole with bromine in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of efficient brominating agents and catalysts is crucial for optimizing the production process .

化学反应分析

Types of Reactions: 2,4-Dibromothiazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Cross-Coupling: Palladium catalysts such as palladium acetate and ligands like triphenylphosphine are often used.

Major Products:

Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

Cross-Coupling Reactions: Products include biaryl thiazoles and other complex organic molecules.

科学研究应用

Organic Synthesis

2,4-Dibromothiazole is widely used as a precursor in the synthesis of various thiazole derivatives. It participates in:

- Nucleophilic Substitution Reactions: Where bromine atoms are replaced by nucleophiles (e.g., sodium methoxide).

- Cross-Coupling Reactions: Such as Negishi and Stille reactions to introduce alkyl and aryl substituents at the 2-position of the thiazole ring .

Medicinal Chemistry

The compound has been investigated for its biological activities, including:

- Antimicrobial Properties: Thiazole derivatives synthesized from this compound exhibit significant antimicrobial effects.

- Anticancer Activities: Some derivatives have shown potential as anticancer agents .

Case Study: Synthesis of Cystothiazole E

A notable application involves the synthesis of cystothiazole E using a Suzuki coupling reaction that incorporates this compound as a key intermediate. This demonstrates its utility in accessing complex natural products .

Agrochemical Applications

In agriculture, this compound is utilized in the development of crop protection agents. Its effectiveness in controlling pests and diseases makes it a valuable component in agrochemical formulations .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in cross-coupling reactions for thiazole derivatives |

| Medicinal Chemistry | Antimicrobial and anticancer properties | Derivatives show significant biological activity |

| Agrochemicals | Development of crop protection agents | Effective against various agricultural pests |

作用机制

The mechanism of action of 2,4-dibromothiazole and its derivatives involves interactions with specific molecular targets. For example, certain thiazole derivatives act as inhibitors of enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target .

相似化合物的比较

Structural and Crystallographic Features

2,4-Dibromothiazole vs. 2,5-Dibromothiazole (CAS 4175-78-4):

- This compound : Exhibits planar geometry with molecular disorder attributed to bromine’s steric dominance. Intramolecular halogen bonding (Br···O) is observed in derivatives like 2,4-diacetyl-5-bromothiazole, though rare in the parent compound .

- No crystallographic data is available in the provided evidence, but its reactivity in Suzuki couplings differs due to bromine positioning .

Brominated Thiadiazoles (e.g., 4-Bromobenzo[1,2-d:4,5-d′]bisthiadiazole):

- These compounds feature fused aromatic systems with bromine, enhancing conjugation and stability. Unlike this compound, they exhibit strong intermolecular π-π interactions and are explored for optoelectronic applications .

Reactivity in Cross-Coupling Reactions

This compound vs. 4-Bromothiazole:

- This compound : Serves as a versatile precursor in Negishi and Suzuki couplings. For example, it reacts with oxazole-zinc derivatives to form 2-(4-bromothiazol-2-yl)oxazole with 40% yield . Its dual bromine sites enable sequential functionalization, as seen in bisthiazole synthesis .

- 4-Bromothiazole : Lacks the 2-bromo substituent, limiting its utility in regioselective couplings. However, it is a key intermediate in synthesizing 2-methyl-4-bromothiazole via selective lithiation .

Brominated Benzimidazoles (e.g., 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole):

- These compounds prioritize hydrogen bonding over halogen interactions, forming extended molecular chains. Their synthesis involves multi-step protocols, contrasting with this compound’s straightforward bromination routes .

生物活性

2,4-Dibromothiazole is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological effects. The data presented herein is drawn from various research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring, which is known to contribute to its biological activity. The compound can be synthesized through several methods, typically involving bromination of thiazole derivatives. The synthesis process is crucial for ensuring high yields and purity of the final product, which directly influences its biological efficacy .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit a range of pathogens, including bacteria and fungi. For instance, studies have reported minimum inhibitory concentration (MIC) values against various strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Klebsiella pneumoniae | 12.5 |

| Pseudomonas aeruginosa | 6.25 |

| Aspergillus fumigatus | 12.5 |

| Trichophyton mentagrophytes | 6.25 |

These findings suggest that compounds with similar thiazole structures often demonstrate inhibitory effects against various pathogens, indicating the potential of this compound as a therapeutic agent .

Anticancer Activity

The anticancer properties of this compound have also been explored in various studies. For example, it has been evaluated in cell-growth inhibition assays against human cancer cell lines. One study found that structural modifications on thiazole derivatives significantly enhanced their potency against cancer cells compared to their parent compounds .

Case Study: Epothilone Analogues

A notable case study involved the synthesis of epothilone analogues containing thiazole moieties. These compounds exhibited enhanced cytotoxicity against ovarian carcinoma cells, reinforcing the idea that modifications on the thiazole ring can lead to increased biological activity .

The mechanism by which this compound exerts its biological effects involves interaction with key biological targets. Research suggests that it may inhibit enzymes related to disease processes, such as carbonic anhydrase. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight how variations in substituents on the thiazole ring affect biological activity. Compounds substituted with amino or quinolinyl groups have shown enhanced antimicrobial activity compared to their unsubstituted counterparts . This underscores the importance of chemical modifications in developing more potent derivatives.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dibromothiazole, and how can purity be ensured?

- Methodological Answer : this compound is typically synthesized via halogenation of thiazole derivatives. A high-yield method involves reacting 1,3-thiazolidine-2,4-dione with P₂O₅ and tetrabutylammonium bromide in toluene under reflux, followed by purification via silica gel chromatography (hexane/EtOAc = 3:1) to yield 84% pure product . Key steps include distillation under reduced pressure and crystallization with water-ethanol to minimize impurities. Purity is verified using ¹H NMR (e.g., δ 7.21 ppm for the thiazole proton) and melting point analysis (141–143°C for intermediates) .

Q. How can researchers characterize the stability of this compound under varying reaction conditions?

- Methodological Answer : Stability studies should assess thermal and chemical decomposition. For example, lithiation of dibromothiazole with LDA at 0°C may lead to intermediate instability, as observed in analogous 2,5-dibromothiazole reactions, where thiazolyl-lithium intermediates decompose unless quenched rapidly with electrophiles like iodine . Kinetic studies using ¹³C NMR or in situ IR spectroscopy can monitor degradation. Storage recommendations include inert atmospheres (N₂/Ar) and low temperatures (−20°C) to prevent bromine displacement or hydrolysis .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges in cross-coupling reactions involving this compound?

- Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection to control regioselectivity. For instance, using Xantphos as a ligand with Pd(OAc)₂ in THF at 60°C selectively couples the C4-bromine of this compound with phenylboronic acid, yielding 4-bromo-2-phenylthiazole in 83% yield . Computational DFT studies can predict electronic biases, while competitive experiments (e.g., with isotopic labeling) validate mechanistic pathways .

Q. How do halogen-bonding interactions influence the solid-state packing of this compound derivatives?

- Methodological Answer : X-ray crystallography reveals intramolecular halogen bonds between bromine and carbonyl groups in derivatives like 2,4-diacetyl-5-bromothiazole, with Br···O distances of ~3.0 Å and angles near 150° . These interactions stabilize planar conformations and influence solubility. Synchrotron-based studies or Hirshfeld surface analysis can quantify packing efficiencies and guide crystal engineering for materials science applications .

Q. What role does this compound play in the total synthesis of complex natural products?

- Methodological Answer : In Fürstner’s synthesis of pateamine A, this compound serves as a precursor for organozinc intermediates. Treatment with LiCl/Zn generates nucleophilic species, which undergo allylation and subsequent B₂pin₂-mediated borylation to install stereocenters with >90% enantiomeric excess . This modular approach highlights its utility in constructing thiazole-containing macrocycles, with LC-MS monitoring critical for intermediate validation .

Q. Contradictions and Resolutions

- Contradiction : reports instability of lithiated intermediates, while assumes stable organozinc species.

Q. Methodological Best Practices

- Synthesis : Prioritize Pd/Xantphos systems for regioselective couplings .

- Characterization : Combine XRD with DFT calculations to validate halogen-bonding motifs .

- Applications : Use dibromothiazole as a modular building block in natural product synthesis, leveraging its dual reactivity for sequential functionalization .

属性

IUPAC Name |

2,4-dibromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2NS/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEJZKKVVUZXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961954 | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-77-3 | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。